molecular formula C13H14ClN B2357158 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride CAS No. 1423029-47-3

1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride

Cat. No.: B2357158
CAS No.: 1423029-47-3
M. Wt: 219.71
InChI Key: NJDAUACIEKQNMJ-UHFFFAOYSA-N
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Description

1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride is a chemical compound with a complex molecular structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is a benzoheterocyclic alkaloid, which means it contains a benzene ring fused with a heterocyclic ring containing nitrogen.

Preparation Methods

The synthesis of 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride can be compared with other similar compounds, such as:

    1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride: This compound has a similar structure but differs in the position of the fused rings.

    1H,2H,3H,4H-benzo[g]isoquinoline hydrochloride: Another similar compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[f]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12;/h1-6,14H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDAUACIEKQNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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